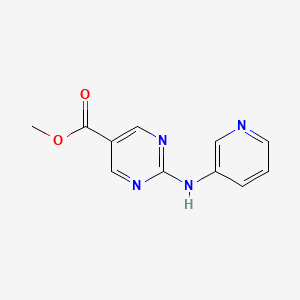
2-(1-cyclopentenyl)propanedioic acid diethyl ester
概要
説明
2-(1-cyclopentenyl)propanedioic acid diethyl ester is an organic compound with the chemical formula C12H18O4. It is a diethyl ester of cyclopentenylmalonic acid and is known for its unique structure, which includes a cyclopentene ring fused to a malonate ester. This compound is a colorless liquid with low volatility and is soluble in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
2-(1-cyclopentenyl)propanedioic acid diethyl ester can be synthesized through the alkylation of diethyl malonate with 3-chlorocyclopentene. The reaction involves the use of absolute ethanol and freshly cut sodium as a base. The process is carried out in a three-necked round-bottomed flask fitted with a stirrer, dropping funnel, and reflux condenser. The reaction mixture is then distilled under reduced pressure to obtain the pure product .
Industrial Production Methods
In industrial settings, the synthesis of diethyl cyclopentenylmalonate follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to maintain a gentle reflux and efficient separation of the product from impurities .
化学反応の分析
Types of Reactions
2-(1-cyclopentenyl)propanedioic acid diethyl ester undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the methylene group between the ester functionalities.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyclopentenylacetic acid.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or sodium hydride as bases.
Hydrolysis: Aqueous acid or base.
Decarboxylation: Heat and sometimes a catalyst.
Major Products
Alkylation: Substituted diethyl cyclopentenylmalonates.
Hydrolysis: Cyclopentenylmalonic acid.
Decarboxylation: Cyclopentenylacetic acid.
科学的研究の応用
2-(1-cyclopentenyl)propanedioic acid diethyl ester is used in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients.
Materials Science: As a precursor for the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of diethyl cyclopentenylmalonate involves its reactivity at the methylene group between the ester functionalities. This reactivity is due to the electron-withdrawing effects of the ester groups, which make the methylene hydrogen atoms more acidic. This allows for various nucleophilic substitutions and other reactions to occur at this position .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester without the cyclopentene ring.
Dimethyl malonate: Similar structure but with methyl esters instead of ethyl.
Cyclopentylmalonic acid: Lacks the ester groups and is more acidic.
Uniqueness
2-(1-cyclopentenyl)propanedioic acid diethyl ester is unique due to its fused cyclopentene ring, which imparts different reactivity and properties compared to simpler malonates. This makes it valuable in the synthesis of compounds with specific ring structures and functionalities .
特性
分子式 |
C12H18O4 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
diethyl 2-(cyclopenten-1-yl)propanedioate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h7,10H,3-6,8H2,1-2H3 |
InChIキー |
ONYFNAVOZKNDCE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CCCC1)C(=O)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid](/img/structure/B8522558.png)


![3'-(1,3-Thiazol-2-yl)-2'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxazolidin]-2'-one](/img/structure/B8522587.png)
![8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B8522588.png)


![7-[3-(4-Hydroxybutoxy)-5-oxocyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B8522604.png)

![1h-Indole,3-[2-[4-(4-chlorophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8522613.png)
